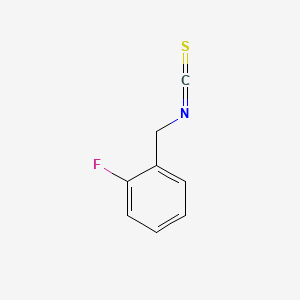
2-Fluorobenzyl isothiocyanate
説明
2-Fluorobenzyl isothiocyanate is a chemical compound that is part of a broader class of organic compounds known for their interesting chemical and physical properties. While the provided papers do not directly discuss 2-fluorobenzyl isothiocyanate, they do provide insights into related compounds and their synthesis, molecular structures, and properties, which can be informative for understanding 2-fluorobenzyl isothiocyanate.
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions with careful control of conditions to ensure the desired product is obtained. For instance, 2-fluorobenzoylthiourea is synthesized from 2-fluorobenzoyl isosulfocyanic ester, which in turn is obtained from 2-fluorocarboxylic acid through acylchlorination and acylation . Similarly, a series of 2-fluorobenzoyl thiourea derivatives are synthesized by reacting 2-fluorobenzoyl isothiocyanate with aniline derivatives . These processes highlight the complexity and precision required in synthesizing fluorinated isothiocyanate compounds.
Molecular Structure Analysis
The molecular structure of compounds related to 2-fluorobenzyl isothiocyanate is characterized using various spectroscopic techniques. For example, the structure of 2-fluorobenzoylthiourea was confirmed by IR and ^1H NMR spectra . Additionally, the crystal structure of a related compound, 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile, was elucidated using X-ray crystallography, which revealed intramolecular hydrogen bonding and intermolecular interactions that govern the crystal packing .
Chemical Reactions Analysis
The chemical reactivity of fluorinated isothiocyanate compounds is influenced by the presence of the fluorine atom, which can affect the electronic properties of the molecule. The papers provided do not detail specific reactions of 2-fluorobenzyl isothiocyanate, but they do discuss the synthesis of related compounds, suggesting that similar reactivity patterns could be expected for 2-fluorobenzyl isothiocyanate.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to 2-fluorobenzyl isothiocyanate are influenced by their molecular structure. For instance, the organic-inorganic molecular solids discussed in one study exhibit weak antiferromagnetic exchange interactions and ultraviolet fluorescence emission at room temperature . These properties are a result of the specific interactions and coordination geometry within the crystal structure. Such insights can be extrapolated to understand the potential properties of 2-fluorobenzyl isothiocyanate.
科学的研究の応用
Isothiocyanates are known to exhibit various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties . They serve as valuable platforms for versatile transformations in synthetic chemistry .
Fluorescein isothiocyanate, a derivative of fluorescein, is used in wide-ranging applications mostly because of its low cost . It has been routinely used for fluorescent labelling of amino acids and proteins . The isothiocyanate group in the structure binds to nucleophiles, such as the –NH 2 group or the –SH group, if present . Thus, biocompounds can be detected in low quantities due to the number of FITC molecules bound with them .
-
Sustainable Synthesis
- Isothiocyanates are typically prepared using amines and highly toxic reagents . A more sustainable synthesis method has been developed that uses isocyanides, elemental sulfur, and amines . This method converts isocyanides to isothiocyanates using sulfur and catalytic amounts of amine bases . This new catalytic reaction was optimized in terms of sustainability, especially considering benign solvents such as Cyrene™ or γ-butyrolactone (GBL) under moderate heating (40 °C) .
-
Antimicrobial Properties
-
Antimicrobial Activity Against Human Infections
- Isothiocyanates, including 2-Fluorobenzyl isothiocyanate, have shown antimicrobial activity against human infections . They are bioactive products resulting from enzymatic hydrolysis of glucosinolates, the most abundant secondary metabolites in the botanical order Brassicales . Although the antimicrobial activity of isothiocyanates against foodborne and plant pathogens has been well documented, little is known about their antimicrobial properties against human pathogens .
-
Health Benefits
- Isothiocyanates have been found to encompass a plethora of health benefits, including antidiabetic, anticancer, analgesic, and cardioprotective effects, the potential to treat neurological disorders, and regulation of thyroid gland function . These compounds are predominantly found in cruciferous plants such as broccoli, cauliflower, kale, cabbage, watercress, and others .
Safety And Hazards
特性
IUPAC Name |
1-fluoro-2-(isothiocyanatomethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNS/c9-8-4-2-1-3-7(8)5-10-6-11/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJNPMOABDDXEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN=C=S)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90214593 | |
| Record name | 2-Fluorobenzyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90214593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluorobenzyl isothiocyanate | |
CAS RN |
64382-80-5 | |
| Record name | 2-Fluorobenzyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064382805 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Fluorobenzyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90214593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 64382-80-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



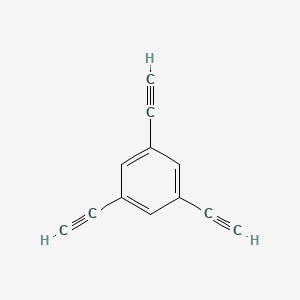
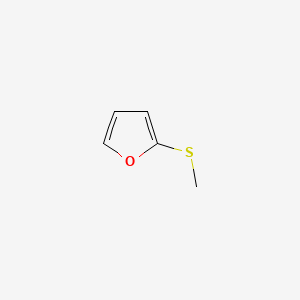

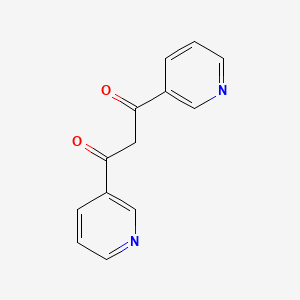
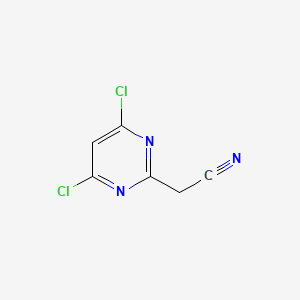
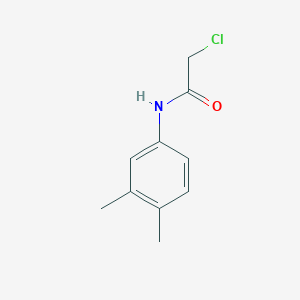
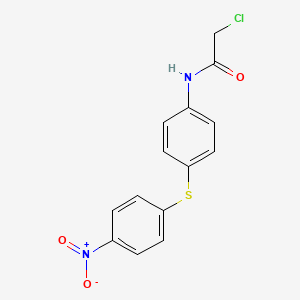
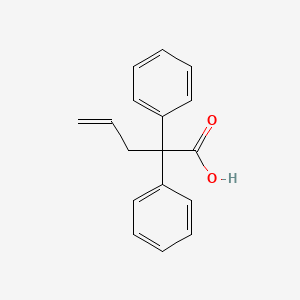
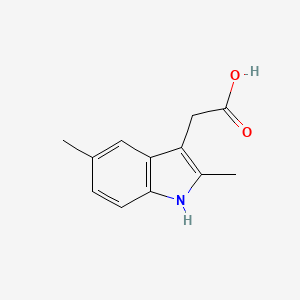
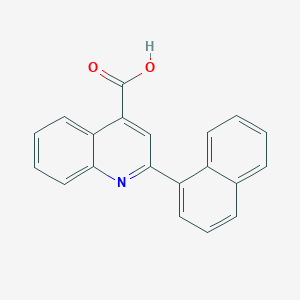
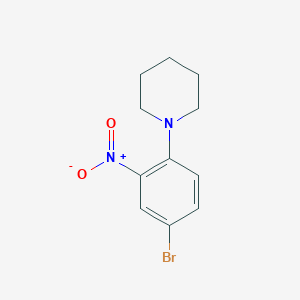
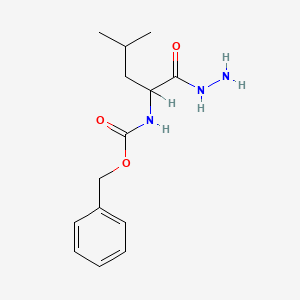
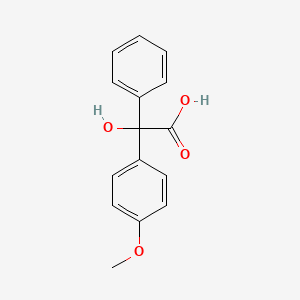
![Isopropyl 3-[(chloroacetyl)amino]benzoate](/img/structure/B1295418.png)